3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions typically include the use of chlorinating agents, such as thionyl chloride, and coupling reactions with sulfanyl and pyrrolidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the sulfanyl and pyrrolidine groups enhance its binding affinity and specificity . These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol: Shares the quinazoline core but differs in the functional groups attached.
Pyrrolidine-2,5-dione derivatives: These compounds have similar structural features but may vary in their biological activity and applications.
The uniqueness of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H15ClF3N3O2S |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H15ClF3N3O2S/c26-16-9-10-19-18(12-16)22(14-5-2-1-3-6-14)31-24(30-19)35-20-13-21(33)32(23(20)34)17-8-4-7-15(11-17)25(27,28)29/h1-12,20H,13H2 |
InChI Key |
JIABUERQKKGROA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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